molecular formula C15H13N3O3 B2615093 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946304-46-7

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2615093
CAS No.: 946304-46-7
M. Wt: 283.287
InChI Key: TVSOAKOFENXCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Multicomponent Synthesis

The compound can be synthesized through a multicomponent condensation reaction. Researchers have reported a novel approach involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This process leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The reaction sequence includes cyanothioacetamide formation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the target bicyclic structure .


Chemical Reactions Analysis

Domino Reactions

The multicomponent synthesis described earlier involves a profound structural transformation. Key steps include cyanothioacetamide formation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination. These reactions contribute to the construction of the bicyclic cyclopenta[b]pyridine core. The addition of various alkylating agents further diversifies the product outcomes .


Physical and Chemical Properties Analysis

Physical Properties

  • Fluorescence : It fluoresces under UV light, indicating potential applications as a fluorescent probe .

Chemical Properties

  • The compound contains a cyclopenta[b]pyridine core, which is a structural fragment found in alkaloids and exhibits diverse biological activities .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-Lipoxygenase Agents : A study reported the synthesis of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-5-lipoxygenase activities. This research highlights the relevance of such compounds in developing new therapeutic agents (Rahmouni et al., 2016).

  • Anti-Inflammatory and Analgesic Agents : Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

  • Antitumor and Antimicrobial Activities : Research into enaminones as building blocks for synthesizing substituted pyrazoles has uncovered compounds with notable antitumor and antimicrobial activities. This highlights the versatility of such chemical structures in pharmaceutical development (Riyadh, 2011).

Therapeutic Potential

  • Inhibitors of Cathepsins B and K : The synthesis of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides has been reported, with certain compounds showing promise as inhibitors of cathepsins B and K. This suggests their potential use in developing treatments for diseases where these enzymes play a key role (Lukić et al., 2017).

  • Antimicrobial Activity : Novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives have been synthesized and evaluated for their antimicrobial activity. The promising results indicate these compounds' potential as new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (Devarasetty et al., 2019).

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(9-4-5-12-13(6-9)21-8-20-12)18-14-10-2-1-3-11(10)16-7-17-14/h4-7H,1-3,8H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSOAKOFENXCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.